molecular formula C17H16N2O2S B245796 3-Benzyl-5-(3-toluidino)-1,3-thiazolidine-2,4-dione

3-Benzyl-5-(3-toluidino)-1,3-thiazolidine-2,4-dione

Cat. No. B245796
M. Wt: 312.4 g/mol
InChI Key: IIPKNGVLVSEDHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-5-(3-toluidino)-1,3-thiazolidine-2,4-dione, also known as TZD, is a heterocyclic compound with a thiazolidine ring. It is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-(3-toluidino)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that 3-Benzyl-5-(3-toluidino)-1,3-thiazolidine-2,4-dione may inhibit the activity of certain enzymes, such as histone deacetylases and DNA methyltransferases. This inhibition may lead to changes in gene expression and cellular processes, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Benzyl-5-(3-toluidino)-1,3-thiazolidine-2,4-dione have been studied in various cell lines and animal models. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit viral replication in vitro. In addition, 3-Benzyl-5-(3-toluidino)-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Benzyl-5-(3-toluidino)-1,3-thiazolidine-2,4-dione in lab experiments is its potential therapeutic applications in various fields. It is a versatile compound that can be used in a wide range of experiments. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of 3-Benzyl-5-(3-toluidino)-1,3-thiazolidine-2,4-dione.

Future Directions

There are several future directions for the study of 3-Benzyl-5-(3-toluidino)-1,3-thiazolidine-2,4-dione. One direction is to further investigate its potential use as an antitumor and antiviral agent. Another direction is to study its potential use in the treatment of diabetes and other metabolic disorders. In addition, further research is needed to fully understand its mechanism of action and to identify potential targets for therapeutic intervention. Finally, the potential use of 3-Benzyl-5-(3-toluidino)-1,3-thiazolidine-2,4-dione as a pesticide and polymer additive should be further explored.

Synthesis Methods

The synthesis of 3-Benzyl-5-(3-toluidino)-1,3-thiazolidine-2,4-dione involves the reaction between 3-toluidine and 3-benzylidenethiazolidine-2,4-dione. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The product is then purified by recrystallization to obtain a pure form of 3-Benzyl-5-(3-toluidino)-1,3-thiazolidine-2,4-dione.

Scientific Research Applications

3-Benzyl-5-(3-toluidino)-1,3-thiazolidine-2,4-dione has been extensively used in scientific research due to its unique properties. It has been studied for its potential applications in the field of medicine, agriculture, and material science. In medicine, 3-Benzyl-5-(3-toluidino)-1,3-thiazolidine-2,4-dione has been studied for its potential antitumor and antiviral properties. It has also been studied for its potential use in the treatment of diabetes and other metabolic disorders. In agriculture, 3-Benzyl-5-(3-toluidino)-1,3-thiazolidine-2,4-dione has been studied for its potential use as a pesticide. In material science, 3-Benzyl-5-(3-toluidino)-1,3-thiazolidine-2,4-dione has been studied for its potential use as a polymer additive.

properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

3-benzyl-5-(3-methylanilino)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H16N2O2S/c1-12-6-5-9-14(10-12)18-15-16(20)19(17(21)22-15)11-13-7-3-2-4-8-13/h2-10,15,18H,11H2,1H3

InChI Key

IIPKNGVLVSEDHZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC2C(=O)N(C(=O)S2)CC3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)NC2C(=O)N(C(=O)S2)CC3=CC=CC=C3

Origin of Product

United States

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